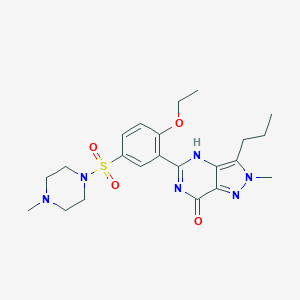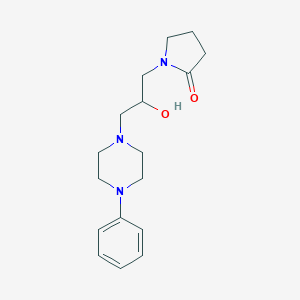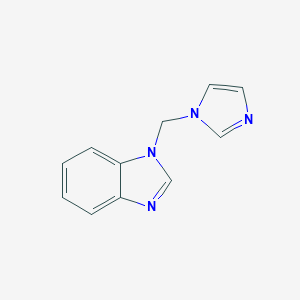
1-(Imidazol-1-ylmethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Imidazol-1-ylmethyl)benzimidazole, also known as IBZM, is a chemical compound that belongs to the benzimidazole family. It has been widely used in scientific research due to its unique properties, including its ability to bind to dopamine receptors. In
Aplicaciones Científicas De Investigación
1-(Imidazol-1-ylmethyl)benzimidazole has been widely used in scientific research, particularly in the field of neuroscience. It has been used as a radioligand to study dopamine receptors in the brain using positron emission tomography (PET) imaging. This compound has also been used to study the effects of dopamine agonists and antagonists on the brain, as well as the effects of various drugs on dopamine receptor binding.
Mecanismo De Acción
1-(Imidazol-1-ylmethyl)benzimidazole binds to dopamine receptors in the brain, specifically the D2 receptor subtype. It has a high affinity for these receptors, which allows it to be used as a radioligand in PET imaging. By binding to these receptors, this compound can help researchers better understand the role of dopamine in various neurological disorders.
Biochemical and Physiological Effects:
The binding of this compound to dopamine receptors can have various biochemical and physiological effects. It can affect the release of dopamine in the brain, as well as the activity of neurons that are involved in dopamine signaling. This can have implications for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Imidazol-1-ylmethyl)benzimidazole has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it an effective radioligand for PET imaging. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. This compound has a short half-life, which can limit its usefulness in certain experiments. Additionally, its binding to dopamine receptors can be affected by various factors, such as the presence of other drugs or changes in the brain's chemistry.
Direcciones Futuras
There are several future directions for research involving 1-(Imidazol-1-ylmethyl)benzimidazole. One area of interest is the use of this compound in studying the effects of various drugs on dopamine receptor binding. Another area of interest is the use of this compound in studying the role of dopamine in various neurological disorders, including addiction and depression. Additionally, researchers may be interested in developing new compounds that are similar to this compound but have improved properties, such as a longer half-life or a higher affinity for dopamine receptors.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a radioligand to study dopamine receptors in the brain, and has implications for the treatment of various neurological disorders. While there are limitations to its use, there are also several future directions for research involving this compound.
Métodos De Síntesis
1-(Imidazol-1-ylmethyl)benzimidazole can be synthesized through several methods, including the reaction of 2-chloro-1-methylbenzimidazole with imidazole in the presence of a base, or the reaction of 1-methylbenzimidazole with 1-chloromethylimidazole. The purity of the final product can be improved by recrystallization.
Propiedades
Número CAS |
159064-01-4 |
|---|---|
Fórmula molecular |
C11H10N4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-(imidazol-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-2-4-11-10(3-1)13-8-15(11)9-14-6-5-12-7-14/h1-8H,9H2 |
Clave InChI |
VDWUPPPWTMHZNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CN3C=CN=C3 |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CN3C=CN=C3 |
Sinónimos |
1H-Benzimidazole,1-(1H-imidazol-1-ylmethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



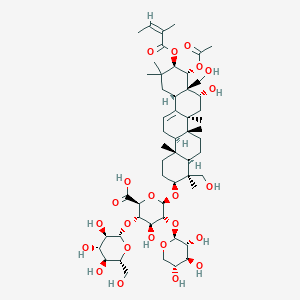
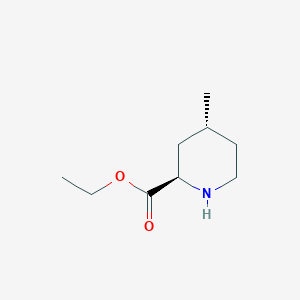
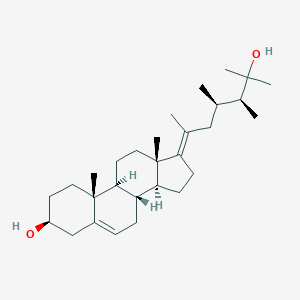

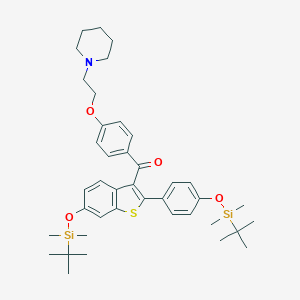

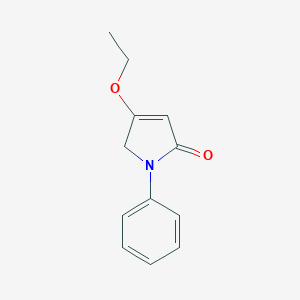
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
